molecular formula C14H11ClN2O2 B11945891 N-(2-Chloro-5-nitrobenzylidene)-M-toluidine

N-(2-Chloro-5-nitrobenzylidene)-M-toluidine

Cat. No.: B11945891
M. Wt: 274.70 g/mol
InChI Key: CPTZABDLQODXOG-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-nitrobenzylidene)-M-toluidine is an organic compound with the molecular formula C13H9ClN2O2 It is a derivative of benzylideneaniline, characterized by the presence of a chloro and nitro group on the benzylidene ring and a methyl group on the toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-nitrobenzylidene)-M-toluidine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and M-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-nitrobenzylidene)-M-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzylideneanilines, and other functionalized aromatic compounds .

Scientific Research Applications

N-(2-Chloro-5-nitrobenzylidene)-M-toluidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-nitrobenzylidene)-M-toluidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Chloro-5-nitrobenzylidene)-M-toluidine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the benzylidene ring enhances its reactivity and potential for various applications. Additionally, the methyl group on the toluidine moiety contributes to its unique steric and electronic characteristics .

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-3-2-4-12(7-10)16-9-11-8-13(17(18)19)5-6-14(11)15/h2-9H,1H3

InChI Key

CPTZABDLQODXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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